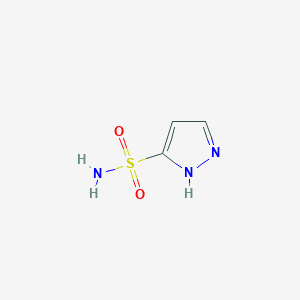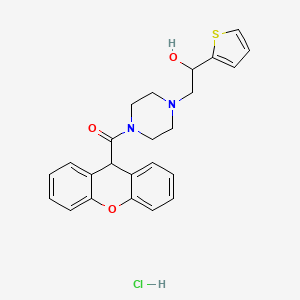![molecular formula C21H24N4O2S B2887836 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034541-18-7](/img/structure/B2887836.png)
2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide” is a Schiff base derivative of benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine . Schiff bases are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, and more .
Synthesis Analysis
The synthesis of this compound involves several steps. First, aniline/4-aminopyridine is converted to the corresponding thiourea derivative. This is then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine. Finally, these are condensed with various aromatic and heteroaromatic aldehydes to obtain the Schiff bases of benzothiazol-2-ylamine and thiazolo[5, 4-b]pyridin-2-ylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of aniline/4-aminopyridine to the corresponding thiourea derivative, cyclization to obtain benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine, and condensation with various aromatic and heteroaromatic aldehydes .Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Activity
This compound is involved in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry for developing new therapeutic agents.
Synthesis of Thiazolopyridine Derivatives
A study demonstrates the utility of cyanoacetanilides as intermediates in the synthesis of novel thiazolopyridine derivatives. These compounds were synthesized using simple methods, highlighting the versatility of the initial compound in heterocyclic synthesis (Ammar et al., 2005).
Insecticidal Assessment
Another research application explored the synthesis of various innovative heterocycles incorporating a thiadiazole moiety. These compounds, derived from a similar precursor, were evaluated as insecticidal agents against the cotton leafworm, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).
Antimicrobial Studies
New pyridine derivatives have been synthesized and screened for their antibacterial and antifungal activities. This indicates the significance of the compound in contributing to the development of new antimicrobial agents (Patel & Agravat, 2007).
Antiproliferative Activity
The synthesis of pyridine-thiazole hybrids and their evaluation against various cancer cell lines highlight the potential anticancer applications of these compounds. Some synthesized derivatives showed promising activity, underlining the compound's role in cancer research (Alqahtani & Bayazeed, 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with thiazolo[5,4-b]pyridin-2-ylamine structures have been studied for their anticonvulsant activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to other anticonvulsant agents, it might interact with its targets to modulate neuronal signaling, potentially by inhibiting certain types of ion channels or neurotransmitter receptors .
Biochemical Pathways
Given its potential anticonvulsant activity, it might be involved in modulating the pathways related to neuronal excitability and neurotransmission .
Result of Action
If it does exhibit anticonvulsant activity as suggested by its structural similarity to other anticonvulsant agents, it might help to reduce neuronal excitability and prevent or reduce the frequency of seizures .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-27-17-7-5-15(6-8-17)14-19(26)23-16-9-12-25(13-10-16)21-24-18-4-3-11-22-20(18)28-21/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGLAUCOYCFBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)
![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)
![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)
![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)


![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)




![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)